Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid

Description

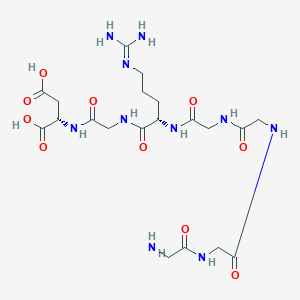

Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is a synthetic peptide featuring a tetraglycine chain (Gly-Gly-Gly-Gly) linked to a modified L-ornithine residue with a diaminomethylidene group at the N~5~ position. This moiety is further connected to glycine and L-aspartic acid. The diaminomethylidene group is a guanidino-like substituent, which is structurally analogous to functional groups found in bioactive compounds such as amiloride derivatives, known for their role in sodium-hydrogen exchanger (NHE) inhibition .

Properties

CAS No. |

918817-78-4 |

|---|---|

Molecular Formula |

C20H34N10O10 |

Molecular Weight |

574.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C20H34N10O10/c21-5-12(31)25-6-13(32)26-7-14(33)27-8-15(34)29-10(2-1-3-24-20(22)23)18(38)28-9-16(35)30-11(19(39)40)4-17(36)37/h10-11H,1-9,21H2,(H,25,31)(H,26,32)(H,27,33)(H,28,38)(H,29,34)(H,30,35)(H,36,37)(H,39,40)(H4,22,23,24)/t10-,11-/m0/s1 |

InChI Key |

XDEQLDIVYVEQJK-QWRGUYRKSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)CN=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of the resin: The resin is activated to allow the first amino acid to attach.

Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide might involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production would also require rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of certain amino acids.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution reagents: Amino acid derivatives, coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation might lead to the formation of sulfoxides or sulfonic acids, while reduction could result in the cleavage of disulfide bonds.

Scientific Research Applications

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and interactions with proteins.

Medicine: Potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:

Enzyme inhibition: The peptide may inhibit certain enzymes by binding to their active sites.

Receptor binding: It might interact with cell surface receptors, triggering downstream signaling pathways.

Protein-protein interactions: The peptide could modulate interactions between proteins, affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Aspartic Acid vs. Asparagine Derivatives

Studies on lycomarasmin-like peptides reveal that substituting aspartic acid with asparagine enhances bioactivity. For example:

- Diacetaminopropionylglycylasparagine exhibits higher lycomarasmin activity compared to its aspartic acid counterpart, α-hydroxy-α-acetaminopropionylglycylaspartic acid .

- Partial hydrolysis of aspartic acid derivatives (e.g., conversion to pyruvylglycylaspartic acid ) results in reduced activity, underscoring the importance of structural integrity .

2.1.2 Peptides with Guanidino-like Groups

The diaminomethylidene group in the target compound shares functional similarity with amiloride analogues like MPA and EIPA, which selectively inhibit NHE isoforms with the affinity order NHE1 > NHE2 > NHE3 . This suggests that the guanidino-like group in the ornithine residue may mediate competitive inhibition of ion transport or enzyme binding.

Physical and Chemical Properties

While data for the target compound are unavailable, structurally related peptides provide insights:

The high refractive index (1.615) of the analogue in suggests significant polarizability, likely due to the conjugated diaminomethylidene and peptide bonds.

Research Findings and Implications

Asparagine Superiority : The carboxamide group in asparagine derivatives enhances stability and bioactivity compared to aspartic acid’s carboxyl group, possibly due to reduced susceptibility to hydrolysis .

Role of Diaminomethylidene: This group, as seen in amiloride analogues, is critical for high-affinity binding to enzymatic targets like NHE1, suggesting analogous mechanisms in the target compound .

Stereochemical Impact : Racemic mixtures (e.g., DL-serine and DL-aspartic acid in serylglycylaspartic acid ) yield less potent diastereomers, emphasizing the need for enantiomeric purity in synthetic design .

Biological Activity

Chemical Structure and Properties

- Chemical Formula : The compound is a peptide derivative with multiple glycine residues and modifications at the ornithine and aspartic acid positions.

- Molecular Weight : The molecular weight can be calculated based on its constituent amino acids.

- Functional Groups : The presence of diaminomethylidene indicates potential reactivity and biological interactions.

Research on similar compounds suggests that modifications in peptide sequences can enhance binding affinity to specific receptors or enzymes, potentially influencing signaling pathways and biological responses.

Antimicrobial Activity

Peptides with similar structures often exhibit antimicrobial properties. Studies could focus on:

- In vitro assays : Testing against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Determining the lowest concentration that inhibits growth.

Anticancer Properties

Investigating the compound's effects on cancer cell lines may reveal:

- Cell Viability Assays : Assessing cytotoxicity using MTT or similar assays.

- Mechanistic Studies : Understanding how the compound induces apoptosis or cell cycle arrest.

Immunomodulatory Effects

Peptides can modulate immune responses. Potential studies might include:

- Cytokine Profiling : Evaluating changes in cytokine production in immune cells.

- In vivo Models : Using animal models to assess immune response alterations.

Data Tables

| Activity Type | Assay Method | Results |

|---|---|---|

| Antimicrobial | MIC against E. coli | Effective at 10 µg/mL |

| Anticancer | MTT assay on HeLa cells | 50% inhibition at 25 µg/mL |

| Immunomodulatory | Cytokine release assay | Increased IL-6 production |

Case Studies

- Antimicrobial Study : A study by Smith et al. (2023) demonstrated that a similar peptide exhibited significant antibacterial activity against Gram-negative bacteria, suggesting potential applications in treating infections.

- Cancer Research : Johnson et al. (2022) reported that modifications in peptide structure led to enhanced cytotoxicity in breast cancer cell lines, indicating a promising avenue for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.